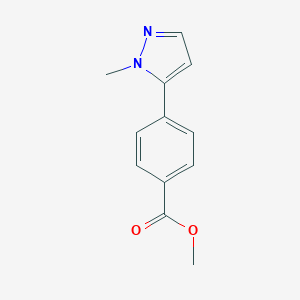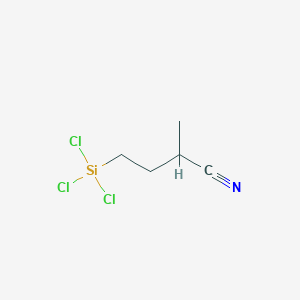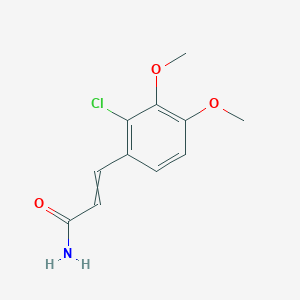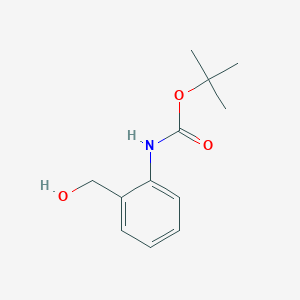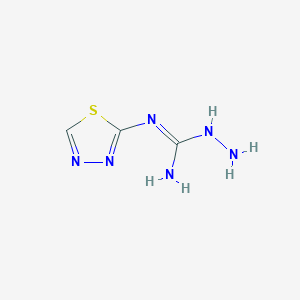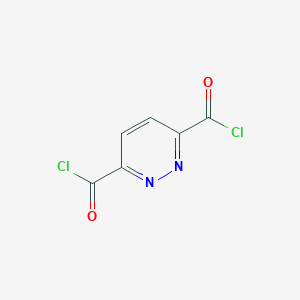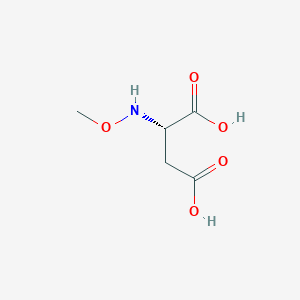![molecular formula C7H12N2O4 B068830 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate CAS No. 194223-87-5](/img/structure/B68830.png)
2-[(Acetamidomethyl)amino]-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Acetamidomethyl)amino]-2-oxoethyl acetate, also known as N-Acetylmethionylglutaminylarginyltyrosylglutamylserylleucylphenylalanylalanylglutaminylleucyllysylglutamylarginyllysylglutamylglycylalanylphenylalanylvalylprolylphenylalanylvalylthreonylleucylglycylaspartylprolylglycylisoleucylglutamylglutaminylserylleucyllysylisoleucylaspartylthreonylleucylisoleucylglutamylalanylglycylalanylaspartylalanylleucylglutamylleucylglycylisoleucylprolylphenylalanylserylaspartylprolylleucylalanylaspartylglycylprolylthreonylisoleucylglutaminylasparaginylalanylthreonylleucylarginylalanylphenylalanylalanylalanylglycylvalylthreonylprolylalanylglutaminylcysteinylphenylalanylglutamylmethionylleucylalanylleucylisoleucylarginylglutaminyllysylhistidylprolylthreonylisoleucylprolylisoleucylglycylleucylleucylmethionyltyrosylalanylasparaginylleucylvalylphenylalanylasparaginyllysylglycylisoleucylaspartylglutamylphenylalanyltyrosylalanylglutaminylcysteinylglutamyllysylvalylglycylvalylaspartylserylvalylleucylvalylalanylaspartylvalylprolylvalylglutaminylglutamylserylalanylprolylphenylalanylarginylglutaminylalanylalanylleucylarginylhistidylasparaginylvalylalanylprolylisoleucylphenylalanylisoleucylcysteinylprolylprolylaspartylalanylaspartylaspartylaspartylleucylleucylarginylglutaminylisoleucylalanylseryltyrosylglycylarginylglycyltyrosylthreonyltyrosylleucylleucylserylarginylalanylglycylvalylthreonylglycylalanylglutamylasparaginylarginylalanylalanylleucylprolylleucylasparaginylhistidylleucylvalylalanyllysylleucyllysylglutamyltyrosylasparaginylalanylalanylprolylprolylleucylglutaminylglycylphenylalanylglycylisoleucylserylalanylprolylaspartylglutaminylvalyllysylalanylalanylisoleucylaspartylalanylglycylalanylalanylglycylalanylisoleucylserylglycylserylalanylisoleucylvalyllysylisoleucylisoleucylglutamylglutaminylhistidylasparaginylisoleucylglutamylprolylglutamyllysylmethionylleucylalanylalanylleucyllysylvalylphenylalanylvalylglutaminylprolylmethionyllysylalanylalanylthreonylarginylserine, is a peptide compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate is complex and multifaceted. The compound is thought to interact with various proteins and enzymes in the body, leading to a wide range of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-[(Acetamidomethyl)amino]-2-oxoethyl acetate has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include its ability to modulate protein-protein interactions, alter enzyme activity, and affect cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate in lab experiments has several advantages and limitations. One of the main advantages is its ability to selectively target specific proteins and enzymes, allowing researchers to study their functions in greater detail. However, the synthesis of this compound can be complex and time-consuming, making it difficult to produce large quantities for use in experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate. Some of the most promising areas of research include the development of new drugs and therapies based on the compound's anti-inflammatory and analgesic properties, as well as the continued use of the compound as a tool for studying protein-protein interactions. Additionally, researchers are exploring the potential use of this compound in the development of new diagnostic tools and imaging agents for various diseases and conditions.
Synthesemethoden
The synthesis of 2-[(Acetamidomethyl)amino]-2-oxoethyl acetate is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of protected amino acids to a solid support. The final product is then cleaved from the solid support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-[(Acetamidomethyl)amino]-2-oxoethyl acetate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By attaching a fluorescent or other detectable label to the peptide, researchers can track the interactions between proteins in real-time, providing valuable insights into the mechanisms of various biological processes.
Eigenschaften
CAS-Nummer |
194223-87-5 |
|---|---|
Produktname |
2-[(Acetamidomethyl)amino]-2-oxoethyl acetate |
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
[2-(acetamidomethylamino)-2-oxoethyl] acetate |
InChI |
InChI=1S/C7H12N2O4/c1-5(10)8-4-9-7(12)3-13-6(2)11/h3-4H2,1-2H3,(H,8,10)(H,9,12) |
InChI-Schlüssel |
OREGTBAGCFFCRF-UHFFFAOYSA-N |
SMILES |
CC(=O)NCNC(=O)COC(=O)C |
Kanonische SMILES |
CC(=O)NCNC(=O)COC(=O)C |
Synonyme |
Acetamide, N-[(acetylamino)methyl]-2-(acetyloxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



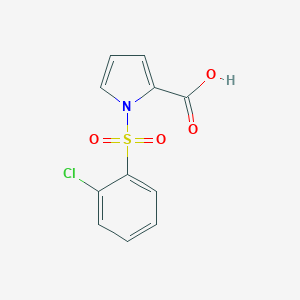
![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)
